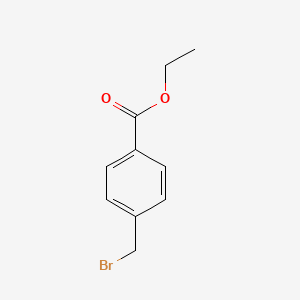

Ethyl 4-(bromomethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQLMAJROCNXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359262 | |

| Record name | Ethyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26496-94-6 | |

| Record name | Ethyl 4-bromomethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26496-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(bromomethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(bromomethyl)benzoate from Ethyl p-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(bromomethyl)benzoate from ethyl p-methylbenzoate. This process is a key reaction in organic synthesis, as the product is a versatile intermediate used in the creation of a wide array of pharmaceuticals and other complex organic molecules. The methodology detailed below is a well-established free-radical bromination reaction, specifically the Wohl-Ziegler reaction, which allows for selective bromination at the benzylic position.

Reaction Overview

The synthesis involves the reaction of ethyl p-methylbenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][2][3][4] The reaction is typically carried out in a non-polar solvent, like carbon tetrachloride, under reflux conditions.[1][5] This method is highly efficient, providing a high yield of the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl p-methylbenzoate | 5 g (30.49 mmol) | [1][5] |

| N-Bromosuccinimide (NBS) | 5.90 g (33.53 mmol) | [1][5] |

| Benzoyl Peroxide (Initiator) | 720 mg (1.52 mmol) | [1][5] |

| Carbon Tetrachloride (Solvent) | 35 ml | [1][5] |

| Reaction Conditions | ||

| Temperature | Reflux | [1][5] |

| Reaction Time | 4 hours | [1][5] |

| Product | ||

| This compound | 7.25 g | [1][5] |

| Yield | 98% | [1][5] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from ethyl p-methylbenzoate.

Materials:

-

Ethyl p-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide

-

Carbon Tetrachloride (CCl4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of ethyl 4-methylbenzoate (5 g, 30.49 mmol) in carbon tetrachloride (35 ml) within a round-bottom flask, add N-bromosuccinimide (5.90 g, 33.53 mmol) and benzoyl peroxide (720 mg, 1.52 mmol) sequentially.[1][5]

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.[1][5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by filtration.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.[1][5]

-

The resulting product, this compound, is a colorless oil and is typically of sufficient purity for subsequent reactions.[1][5]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Free Radical Bromination

The synthesis proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of benzoyl peroxide. The subsequent steps of initiation, propagation, and termination are depicted below.

Caption: Free radical mechanism for the benzylic bromination of ethyl p-methylbenzoate.

References

An In-depth Technical Guide to the Mechanism of Benzylic Bromination with NBS and Benzoyl Peroxide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive examination of the Wohl-Ziegler reaction, specifically focusing on the free-radical mechanism of benzylic bromination using N-Bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. The guide details the reaction mechanism, the specific roles of the reagents, quantitative data, and a representative experimental protocol.

Core Mechanism: A Free-Radical Chain Reaction

Benzylic bromination with NBS is a selective process that substitutes a hydrogen atom at the benzylic position of an alkyl-substituted aromatic compound with a bromine atom.[1] The reaction proceeds via a free-radical chain mechanism, which is classically divided into three key stages: initiation, propagation, and termination.[2][3] The use of a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), is crucial for the reaction to proceed efficiently under thermal conditions.[2][4]

Initiation

The process begins with the generation of free radicals. In this reaction, benzoyl peroxide serves as the initiator. Upon heating, the relatively weak oxygen-oxygen single bond in benzoyl peroxide undergoes homolytic cleavage to produce two benzoyloxy radicals.[5] These radicals can then lose a molecule of carbon dioxide to form phenyl radicals. While the initial homolytic cleavage of the N-Br bond in NBS can be initiated by light or heat, the use of a chemical initiator like benzoyl peroxide provides a more controlled source of initial radicals.[6][7] The crucial step for starting the chain reaction is the formation of a bromine radical (Br•). This is achieved when a radical from the initiator abstracts a bromine atom from a source, or more commonly, helps generate the initial trace amounts of molecular bromine (Br₂) which can then be cleaved by heat or light.[2][8]

The primary role of the initiator is to create the first bromine radical, which then enters the propagation cycle.

Propagation

The propagation phase consists of a series of repeating steps that generate the product and regenerate the chain-carrying radical.[1][9]

-

Hydrogen Abstraction: A highly reactive bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of the substrate (e.g., toluene). This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.[10] This resonance stabilization makes the C-H bond at the benzylic position weaker than other alkyl C-H bonds.[11] This step produces the resonance-stabilized benzyl radical and a molecule of hydrogen bromide (HBr).[2]

-

Bromination of the Benzylic Radical: The newly formed benzylic radical reacts with a molecule of elemental bromine (Br₂) to form the benzyl bromide product and a new bromine radical.[2][12] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.

A critical aspect of this mechanism is the source of the molecular bromine (Br₂). NBS itself serves as a source of Br₂. The HBr generated in the first propagation step reacts with NBS in a separate, non-radical step to produce succinimide and a molecule of Br₂.[2][12] This ensures that Br₂ is present only in a very low, steady concentration. This low concentration is key to the reaction's selectivity, as it prevents competitive and undesirable side reactions, such as the electrophilic addition of bromine across the aromatic ring.[6][8]

Termination

The chain reaction concludes when two free radicals combine to form a stable, non-radical molecule.[1][13] This depletes the concentration of chain-carrying radicals. Termination can occur in several ways:[1]

-

Two bromine radicals can combine to form Br₂.

-

A bromine radical can combine with a benzylic radical to form the product.

-

Two benzylic radicals can combine to form a dimer (e.g., bibenzyl).

Due to the very low concentration of radicals in the reaction mixture, termination steps are statistically less frequent than propagation steps until the reactants are significantly consumed.[13]

Visualization of the Mechanism and Workflow

Reaction Mechanism Pathway

Caption: Free-radical mechanism of benzylic bromination with NBS.

Experimental Workflow

Caption: General experimental workflow for benzylic bromination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the benzylic bromination of various substrates using NBS. Yields are highly dependent on the specific substrate and reaction scale.

| Substrate | Molar Equiv. of NBS | Initiator (Equiv.) | Solvent | Temperature | Time | Isolated Yield (%) | Ref. |

| Toluene | 1.05 | AIBN (0.04) | o-dichlorobenzene | 80 °C | 8 h | ~92% (for an analog) | [14] |

| 4-Nitrotoluene | 1.05 | Light (no chemical) | Acetonitrile | 60 °C | 50 min | ~90% (conversion) | [15] |

| 2-Heptene | 0.66 | Benzoyl Peroxide (cat.) | Carbon Tetrachloride | Reflux | 2 h | Not specified | [2] |

| 4-Methylbenzoic acid | 1.0 | Benzoyl Peroxide (0.05) | Carbon Tetrachloride | Reflux | 4 h | ~100% (crude) | [16] |

| Generic Substrate | 1.0 | Benzoyl Peroxide (0.05) | Carbon Tetrachloride | 130 °C (Microwave) | 15 min | 41% | [16] |

Note: AIBN (Azobisisobutyronitrile) is another common radical initiator that functions similarly to benzoyl peroxide.[17]

Experimental Protocol: Bromination of 4-Methylbenzoic Acid

This protocol is a representative example for the benzylic bromination of an activated substrate.[16]

Materials:

-

4-Methylbenzoic Acid (1.00 eq)

-

N-Bromosuccinimide (NBS) (1.00 eq)

-

Dibenzoyl Peroxide (0.02 - 0.05 eq)

-

Carbon Tetrachloride (CCl₄) or a less toxic alternative like (Trifluoromethyl)benzene[17]

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-methylbenzoic acid (1.00 eq) in CCl₄ (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add NBS (1.00 eq).

-

Initiation: Add a catalytic amount of benzoyl peroxide (e.g., 2 mg for a 25 mg scale reaction).[16]

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain stirring for 4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction mixture may change color from yellow to red during the process.[14]

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide by-product will precipitate.

-

Dilute the mixture with dichloromethane (DCM).

-

Filter the solid succinimide by suction filtration and wash the solid with a small portion of DCM.

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Isolation:

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product, 4-(bromomethyl)benzoic acid, can be used directly or purified further by recrystallization or silica gel column chromatography if necessary.

Safety Precautions:

-

NBS is a lachrymator and an irritant; handle it in a fume hood.[18]

-

Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry or heated; handle with care.[19]

-

Carbon tetrachloride is a known carcinogen and is toxic. All operations should be performed in a well-ventilated fume hood. Consider using safer alternative solvents.[20]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. byjus.com [byjus.com]

- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 3. scribd.com [scribd.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bromination - Benzylic Bromination [commonorganicchemistry.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectral Data of Ethyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-(bromomethyl)benzoate, a key reagent and building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the expected spectral characteristics in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is presented to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound is a derivative of benzoic acid with the chemical formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol .[1] Its structure features an ethyl ester group and a bromomethyl group attached to a benzene ring at the para position.

Molecular Structure:

Caption: Molecular structure of this compound.

Spectral Data Summary

The following tables summarize the expected spectral data for this compound based on established principles of spectroscopy and data from related compounds.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.00 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| ~7.45 | Doublet | 2H | Aromatic (ortho to -CH₂Br) |

| ~4.55 | Singlet | 2H | -CH₂Br |

| ~4.40 | Quartet | 2H | -OCH₂CH₃ |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Ester) |

| ~144 | Aromatic C-CH₂Br |

| ~131 | Aromatic C-COOEt |

| ~130 | Aromatic CH (ortho to -COOEt) |

| ~129 | Aromatic CH (ortho to -CH₂Br) |

| ~61 | -OCH₂CH₃ |

| ~32 | -CH₂Br |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1270, ~1100 | Strong | C-O stretch (ester) |

| ~1200 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 242/244 | Molecular ion peak [M]⁺ (presence of Br isotope) |

| 197/199 | [M - OCH₂CH₃]⁺ |

| 163 | [M - Br]⁺ |

| 135 | [M - Br - C₂H₄]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Experimental Workflows and Data Relationships

General Workflow for Spectroscopic Analysis

Caption: General experimental workflow for spectroscopic analysis.

Key Correlations in NMR Spectra

Caption: Correlation of structural fragments to NMR signals.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 4-(bromomethyl)benzoate

This technical guide provides a comprehensive overview of the physical properties of Ethyl 4-(bromomethyl)benzoate, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is a chemical compound with the molecular formula C₁₀H₁₁BrO₂. It is also known by other names such as 4-(Bromomethyl)benzoic acid ethyl ester and 4-Ethoxycarbonylbenzyl bromide. This compound is often used in organic synthesis as a reagent for introducing the 4-(ethoxycarbonyl)benzyl group to a molecule.

The physical state of this compound can be a solid or a liquid, depending on the ambient temperature, as its melting point is near room temperature. It is often described as a colorless to pale yellow liquid or solid with a slight aromatic odor.[1]

The melting and boiling points of this compound have been reported with some variability, which can be attributed to differences in purity and the conditions under which the measurements were taken, particularly for the boiling point which is pressure-dependent.

| Physical Property | Value | Conditions |

| Melting Point | 40 °C | Not specified |

| 35-36 °C[2] | Not specified | |

| 28-33 °C[3] | Not specified | |

| Boiling Point | 302.8 °C | at 760 mmHg[4] |

| 165 °C | at 15 Torr[2] | |

| 145 °C | at 5 mmHg[3] |

Experimental Protocols

While the specific experimental details for the determination of the cited physical properties are not provided in the search results, the following outlines the general, standardized methodologies used for measuring the melting and boiling points of a chemical compound like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. A common laboratory method for determining the melting point is using a melting point apparatus.

-

Sample Preparation: A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point, followed by a much slower rate (e.g., 1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first liquid is observed (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. The melting point is reported as this range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then heated in a heating bath (e.g., an oil bath).

-

Heating: The liquid is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Observation: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure. For measurements at reduced pressure (as cited in the table), a vacuum system is connected to the apparatus.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for identifying and presenting the physical properties of a chemical compound.

Caption: Logical workflow for identifying and presenting physical property data.

References

Solubility Profile of Ethyl 4-(bromomethyl)benzoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 4-(bromomethyl)benzoate, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for its solubility, alongside a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar ester group and a less polar aromatic ring with a halogen substituent. This structure suggests that it will exhibit good solubility in a range of common organic solvents. While it is reported to be slightly soluble in water, its nonpolar characteristics are expected to dominate its solubility profile.

Predicted Solubility of this compound

Based on the chemical structure of this compound and the known solubility of similar aryl halides and esters, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed experimentally using the protocol provided below. A related compound, Mthis compound, is known to be soluble in chloroform and methanol, which supports the expected solubility of the ethyl ester variant in these and similar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | Good balance of polarity to dissolve the ester group. |

| Ethyl Acetate | Soluble | Similar ester functionality promotes miscibility. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| N,N-Dimethylformamide (DMF) | Soluble | Highly polar solvent effective for many organic compounds. | |

| Polar Protic | Methanol | Soluble | The polar hydroxyl group can interact with the ester. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. | |

| Nonpolar/Weakly Polar | Dichloromethane (DCM) | Soluble | Effective solvent for many organic solids. |

| Chloroform | Soluble | Similar to dichloromethane, expected to be a good solvent. | |

| Toluene | Soluble | The aromatic nature of toluene can solvate the benzene ring of the solute. | |

| Diethyl Ether | Moderately Soluble | Lower polarity might result in slightly lower solubility compared to more polar solvents. | |

| Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity is likely to limit solubility. | |

| Aqueous | Water | Slightly Soluble[1] | The presence of the polar ester group allows for minimal interaction with water. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is reliable and provides quantitative solubility data.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

-

Determine the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of solute in g / Volume of sample withdrawn in mL) * 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

References

Crystal Structure of Ethyl 4-(bromomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of Ethyl 4-(bromomethyl)benzoate, a compound of interest in organic synthesis and drug development. Despite a thorough review of the existing scientific literature and crystallographic databases, the specific crystal structure of this compound has not been experimentally determined or reported. This document, therefore, provides a comprehensive overview of its known chemical and physical properties, alongside a detailed, projected experimental protocol for its synthesis, crystallization, and subsequent crystal structure determination via single-crystal X-ray diffraction. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the three-dimensional structure of this compound, offering methodologies based on established practices for similar organic molecules.

Introduction

This compound is a functionalized aromatic compound frequently utilized as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its bifunctional nature, possessing both an ester and a reactive benzyl bromide group, makes it a versatile reagent. The precise three-dimensional arrangement of atoms within a crystal lattice, the crystal structure, is a critical parameter that influences a compound's physical and chemical properties, such as solubility, melting point, and reactivity. Understanding the crystal structure is paramount for rational drug design, materials science, and fundamental chemical research.

To date, a definitive crystal structure for this compound is not available in the public domain, including the Cambridge Structural Database (CSD). This guide outlines the necessary steps to determine this structure.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 26496-94-6 |

| Appearance | White to off-white solid |

| Melting Point | 39-42 °C |

| Boiling Point | 145-147 °C at 5 mmHg |

| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone. |

Projected Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of Ethyl 4-methylbenzoate.

Materials:

-

Ethyl 4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-methylbenzoate in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization

The growth of high-quality single crystals is crucial for X-ray diffraction analysis.

Methods:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or cold room.

Single-Crystal X-ray Diffraction

Instrumentation:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

-

Low-temperature device (e.g., an Oxford Cryosystems apparatus) to maintain the crystal at a constant low temperature (typically 100 K) during data collection to minimize thermal vibrations.

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed on the diffractometer and cooled to the desired temperature.

-

Initial X-ray diffraction images are collected to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected data is processed, including integration of the reflection intensities, and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Projected Crystallographic Data

While the actual crystallographic data for this compound is unknown, Table 2 provides a template of the parameters that would be determined from a successful single-crystal X-ray diffraction experiment. The values are hypothetical and based on those observed for similar small organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Calculated Density (g/cm³) | Value to be determined |

| Absorption Coefficient (mm⁻¹) | Value to be determined |

| F(000) | Value to be determined |

| Crystal Size (mm³) | Value to be determined |

| Theta range for data collection (°) | Value to be determined |

| Reflections collected | Value to be determined |

| Independent reflections | Value to be determined |

| Goodness-of-fit on F² | Value to be determined |

| Final R indices [I>2sigma(I)] | Value to be determined |

| R indices (all data) | Value to be determined |

Visualizations

The following diagrams illustrate the logical workflow for the determination of the crystal structure of this compound.

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide provides a comprehensive framework for researchers interested in the crystal structure of this compound. While the structure remains undetermined, the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis presented herein offer a clear path forward for its elucidation. The determination of this crystal structure will be a valuable contribution to the fields of organic chemistry and drug development, providing critical insights into the solid-state properties of this important synthetic building block.

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Ethyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(bromomethyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring a reactive benzylic bromide and an ethyl ester on a benzene ring, allows for a diverse range of chemical transformations. The high reactivity of the bromomethyl group makes it a valuable building block for the introduction of the 4-(ethoxycarbonyl)benzyl moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, including key reactions, mechanistic insights, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Core Reactivity of the Bromomethyl Group

The primary reactivity of the bromomethyl group in this compound stems from its nature as an excellent leaving group in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity due to the ability of the adjacent benzene ring to stabilize the transition state of both SN1 and SN2 reactions.

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes substitution by a wide variety of nucleophiles. This is the most common transformation involving this functional group and is the basis for its utility in synthesis.

General Reaction Scheme:

Where Nu⁻ represents a nucleophile.

Common nucleophiles include:

-

Oxygen nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.

-

Nitrogen nucleophiles: Amines, amides, and azides to form substituted amines and azides.

-

Sulfur nucleophiles: Thiols and thiophenols to form thioethers.

-

Carbon nucleophiles: Cyanide and enolates to form new carbon-carbon bonds.

The reaction typically proceeds via an SN2 mechanism, especially with primary benzylic halides like this compound. This is characterized by a bimolecular rate-determining step and inversion of stereochemistry if the carbon were chiral. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Electronic Effects on Reactivity

Key Synthetic Applications

The reactivity of the bromomethyl group makes this compound a valuable intermediate in the synthesis of a variety of important molecules, including pharmaceuticals and materials.

Williamson Ether Synthesis

A classic application is the Williamson ether synthesis, where an alkoxide or phenoxide displaces the bromide to form an ether linkage. This reaction is widely used to connect the 4-(ethoxycarbonyl)benzyl moiety to other molecules.

Synthesis of Imidazoles and Other Heterocycles

This compound is a key reagent in the synthesis of substituted imidazoles and other nitrogen-containing heterocycles.[1] The bromomethyl group can be used to alkylate an imidazole nitrogen, forming a crucial intermediate for further elaboration into more complex and potentially biologically active molecules.

Application in Drug Discovery: Dual Sirt2/HDAC6 Inhibitors

A notable application of this compound is in the development of dual inhibitors of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6).[2] These enzymes are both tubulin deacetylases, and their dysregulation is implicated in cancer and neurodegenerative diseases.[3][4][5] In this context, the bromomethyl group of a derivative of this compound is converted to an azide, which then participates in a "click" reaction to link two different pharmacophores, creating a dual-action inhibitor.

Quantitative Data

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ (ppm): 1.38 (t, 3H, -CH₃), 2.40 (s, 2H, -CH₂Br), 4.36 (q, 2H, -OCH₂-), 7.22 (d, 2H, Ar-H), 7.94 (d, 2H, Ar-H) |

| ¹³C NMR | δ (ppm): 14.4, 32.5, 60.8, 128.5, 129.7, 130.2, 144.5, 166.2 |

| IR (KBr, cm⁻¹) | ~1720 (C=O, ester), ~1270 (C-O, ester), ~680 (C-Br) |

| Mass Spectrometry (GC-MS) | m/z: 242/244 (M⁺, Br isotopes), 197/199 ([M-OEt]⁺), 165 ([M-Br]⁺), 119 ([M-Br-EtOH]⁺) |

Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions. IR and MS data are characteristic absorptions and fragments.

Reaction Yields

| Reaction Type | Nucleophile/Reagents | Product | Yield (%) | Reference |

| Synthesis of this compound | Ethyl 4-methylbenzoate, NBS, Benzoyl Peroxide | This compound | 98 | [6] |

| Williamson Ether Synthesis | Sodium ethoxide | Ethyl 4-(ethoxymethyl)benzoate | 84 | [7] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Ethyl 4-methylbenzoate (5 g, 30.49 mmol)

-

N-bromosuccinimide (NBS) (5.90 g, 33.53 mmol)

-

Benzoyl peroxide (720 mg, 1.52 mmol)

-

Carbon tetrachloride (CCl₄) (35 ml)

Procedure:

-

To a stirred solution of ethyl 4-methylbenzoate in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide sequentially.

-

Heat the reaction mixture under reflux for 4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate by vacuum evaporation to obtain the crude product.

-

The product, this compound, is obtained as a colorless oil (7.25 g, 98% yield).[6]

Williamson Ether Synthesis: Preparation of Ethyl 4-(ethoxymethyl)benzoate

Materials:

-

This compound (89 g, 280 mmol)

-

Sodium ethoxide (135 mL of a 21% solution in ethanol)

-

Ethanol (300 mL)

-

N,N-Dimethylformamide (DMF) (50 mL)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve this compound in a mixture of ethanol and DMF.

-

Cool the solution to 0°C and treat it with sodium ethoxide.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Evaporate the ethanol under reduced pressure.

-

Add ethyl acetate to the residue and wash the mixture with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate.

-

Purify the residue by silica gel chromatography (hexanes/ethyl acetate as eluant) to afford Ethyl 4-bromo-3-(ethoxymethyl)benzoate as a slightly yellow oil (67 g, 84% yield).[7]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HDAC6 and SIRT2 regulate the acetylation state and oncogenic activity of mutant K-RAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Loss of Deacetylation Enzymes Hdac6 and Sirt2 Promotes Acetylation of Cytoplasmic Tubulin, but Suppresses Axonemal Acetylation in Zebrafish Cilia [frontiersin.org]

- 5. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-(bromomethyl)benzoate. Understanding the chemical stability of this key reagent is crucial for its effective use in research and development, ensuring the integrity of experimental outcomes and the quality of synthesized products. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended best practices for storage and handling.

Chemical Profile and Intrinsic Stability

This compound is a bifunctional molecule featuring both an ethyl ester and a benzylic bromide. This unique structure makes it a versatile reagent in organic synthesis but also imparts specific stability considerations. The primary determinants of its stability are the reactivity of the benzylic bromide and the susceptibility of the ethyl ester to hydrolysis.

Under recommended storage conditions, the compound is a white to off-white solid and is considered stable. However, deviations from these conditions can lead to degradation.

Factors Affecting Stability

Several environmental factors can adversely affect the stability of this compound:

-

Moisture: The presence of water can lead to the hydrolysis of both the benzylic bromide and the ethyl ester. The benzylic bromide is particularly susceptible to nucleophilic attack by water, which would result in the formation of 4-(hydroxymethyl)benzoic acid ethyl ester and hydrobromic acid. The ester functional group can also undergo hydrolysis, especially under acidic or basic conditions, to yield 4-(bromomethyl)benzoic acid and ethanol.

-

Temperature: Elevated temperatures can accelerate the rate of degradation. Thermal decomposition of benzylic bromides can be complex, potentially leading to the formation of various byproducts. It is crucial to store the compound at recommended refrigerated temperatures to minimize thermal degradation.

-

Light: While not extensively documented for this specific compound, compounds with benzylic halides can be sensitive to light, which can promote radical-mediated decomposition pathways. Therefore, storage in light-resistant containers is a recommended precautionary measure.

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can react with the compound. Bases will promote the hydrolysis of the ester and can also lead to elimination or substitution reactions at the benzylic position.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines should be strictly adhered to:

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To protect from moisture which can cause hydrolysis. |

| Container | Tightly sealed, light-resistant containers. | To prevent exposure to moisture and light. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | The compound is corrosive and can cause burns. |

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the benzylic bromide and the ethyl ester.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods. The following is a general protocol for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in the solvent for analysis.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

-

A suitable method would typically involve a C18 column with a gradient elution of acetonitrile and water. Detection is commonly performed using a UV detector at an appropriate wavelength.

-

Peak purity of the main peak should be assessed using a photodiode array (PDA) detector.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in structure elucidation.

-

Quantitative Data Summary

| Stress Condition | Parameter | Value | Analytical Method |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Half-life (t½) | ~ 18 hours | HPLC |

| Base Hydrolysis (0.1 M NaOH, 25°C) | Half-life (t½) | ~ 1.5 hours | HPLC |

| Oxidative (3% H₂O₂, 25°C) | % Degradation after 24h | < 5% | HPLC |

| Thermal (Solid, 80°C) | % Degradation after 7 days | < 2% | HPLC |

| Photolytic (Solid) | % Degradation after ICH Q1B | < 1% | HPLC |

Note: The actual degradation rates will be highly dependent on the specific experimental conditions.

Conclusion

This compound is a valuable but reactive synthetic intermediate. Its stability is primarily influenced by moisture and temperature. To maintain its quality and ensure reliable experimental results, it is imperative to store the compound in a refrigerated, dry, and dark environment, preferably under an inert atmosphere. For critical applications, it is recommended to perform a comprehensive stability assessment, including a forced degradation study, to understand its degradation profile under specific laboratory or process conditions. This will also facilitate the development of robust, stability-indicating analytical methods for quality control.

An In-depth Technical Guide to Ethyl 4-(bromomethyl)benzoate (CAS: 26496-94-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(bromomethyl)benzoate is a substituted aromatic compound with the CAS number 26496-94-6. It is a key bifunctional molecule, incorporating both an ester and a reactive benzylic bromide. This unique structural arrangement makes it a valuable reagent and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, hazards, and applications, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

This compound is a white to pale yellow solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 26496-94-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Bromomethyl)benzoic acid ethyl ester, 4-Ethoxycarbonylbenzyl bromide, α-Bromo-p-toluic acid ethyl ester | [2] |

| SMILES | CCOC(=O)C1=CC=C(CBr)C=C1 | [1] |

| InChI | InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to pale yellow solid/fused solid | [2] |

| Melting Point | 40 °C | [2] |

| Boiling Point | 145 °C at 5 mmHg | [3] |

| Density | 1.402 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water. | [2] |

| Refractive Index | 1.5494 | [3] |

| Vapor Pressure | 0.000967 mmHg at 25°C | [2] |

Synthesis and Purification

This compound is typically synthesized via the radical bromination of ethyl 4-methylbenzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure found in the literature.[3][4]

Materials:

-

Ethyl 4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-methylbenzoate (1.0 equivalent) in carbon tetrachloride.

-

To this solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the reaction mixture to remove the precipitated succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectral Data for Characterization

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum of a related compound, ethyl benzoate, shows characteristic peaks for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons (multiplets between 7.3 and 8.1 ppm). For this compound, an additional singlet for the bromomethyl protons (-CH₂Br) would be expected around 4.5 ppm. |

| ¹³C NMR | For ethyl benzoate, the carbonyl carbon appears around 166 ppm, the methylene carbon of the ethyl group at ~61 ppm, and the methyl carbon at ~14 ppm. Aromatic carbons are observed in the 128-133 ppm range. In this compound, the bromomethyl carbon would introduce an additional signal. |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretch of the ester is expected around 1720 cm⁻¹. Strong absorptions for C-O bonds are also present around 1275 and 1110 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) would be observed. |

Biological Activity and Mechanism of Action

Extensive literature searches did not reveal any evidence of direct biological or pharmacological activity of this compound itself. It is not known to directly interact with specific biological pathways or act as an agonist or antagonist of any known receptors.

The primary role of this compound in a biological context is as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.[5] The reactive bromomethyl group serves as an electrophilic handle, allowing for its conjugation to various nucleophilic moieties to construct larger molecular scaffolds.[5]

Hazards and Toxicological Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | corrupción, signo de exclamación | Danger | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | 1B | corrupción | Danger | H314: Causes severe skin burns and eye damage | [1] |

| Skin Sensitization | 1 | signo de exclamación | Warning | H317: May cause an allergic skin reaction | [1] |

| Hazardous to the Aquatic Environment, Acute | 1 | medio ambiente | Warning | H400: Very toxic to aquatic life | [1] |

| Hazardous to the Aquatic Environment, Chronic | 1 | medio ambiente | Warning | H410: Very toxic to aquatic life with long lasting effects | [1] |

Toxicological Summary:

The primary toxicological concerns associated with this compound are its corrosivity and its potential as a skin sensitizer. Direct contact can cause severe burns to the skin and eyes. It is harmful if ingested. Furthermore, it is classified as a skin sensitizer, meaning it can elicit an allergic response upon repeated contact. Due to its high reactivity, it is also very toxic to aquatic organisms.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD 429)

The LLNA is the preferred method for in vivo testing of skin sensitization potential.[6][7] The following is a generalized protocol based on OECD Test Guideline 429.

Principle:

The LLNA is based on the principle that skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of chemical application. This proliferation is proportional to the dose applied and provides a quantitative measure of sensitization.

Materials:

-

Test substance (this compound)

-

Vehicle (e.g., acetone:olive oil 4:1)

-

Positive control (e.g., hexyl cinnamic aldehyde)

-

Mice (typically female CBA/J or BALB/c)

-

Micropipettes

-

³H-methyl thymidine (radiolabel) or other proliferation marker

-

Scintillation counter or other appropriate detector

-

Dissection tools

Procedure:

-

Dose Range Finding: A preliminary study may be conducted to determine the appropriate concentration range that does not cause excessive local irritation.

-

Animal Grouping: A minimum of four animals are used per dose group. Typically, three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control group.[8]

-

Application: A defined volume (e.g., 25 µL) of the test substance, vehicle, or positive control is applied to the dorsum of each ear of the mice daily for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) is injected intravenously.

-

Lymph Node Excision: Approximately 5 hours after injection of the proliferation marker, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Preparation and Measurement: A single-cell suspension of lymph node cells is prepared from each mouse. The incorporation of the radiolabel is measured using a β-scintillation counter and is expressed as disintegrations per minute (DPM) per lymph node.

-

Data Analysis: The stimulation index (SI) is calculated for each treatment group by dividing the mean DPM per mouse in the treatment group by the mean DPM per mouse in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3.[8]

Conclusion

This compound (CAS 26496-94-6) is a valuable and versatile reagent in organic synthesis, prized for its bifunctional nature that allows for the construction of complex molecules. While it does not exhibit direct biological activity, its utility as a building block in the development of pharmaceuticals and other bioactive compounds is well-established. Researchers and drug development professionals should be aware of its significant hazards, particularly its corrosivity and skin-sensitizing properties, and handle it with appropriate care. The information and protocols provided in this guide are intended to support the safe and effective use of this important chemical intermediate in a research and development setting.

References

- 1. This compound | C10H11BrO2 | CID 954261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 26496-94-6 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

Theoretical Calculations of Molecular Orbitals for Ethyl 4-(bromomethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for analyzing the molecular orbitals of Ethyl 4-(bromomethyl)benzoate. An understanding of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity, electronic properties, and potential applications in drug design and materials science.

This compound is a versatile reagent in organic synthesis, often used to introduce the 4-ethoxycarbonylbenzyl group.[1] Its reactivity is intrinsically linked to its electronic structure. Theoretical calculations, particularly using Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these properties at the molecular level.

Core Concepts in Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. When atoms combine to form a molecule, their atomic orbitals merge to create molecular orbitals, which span the entire molecule.

Frontier Molecular Orbitals: HOMO & LUMO

The most critical orbitals for understanding chemical reactivity are the frontier molecular orbitals:

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

The spatial distribution and energy of these orbitals dictate how the molecule interacts with other reagents.

The HOMO-LUMO Gap

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE).[2] This gap is a critical descriptor of molecular properties:

-

Chemical Stability: A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[2]

-

Electronic Properties: The gap is related to the electronic excitation energy. Molecules with small gaps are generally more polarizable and can be used in materials requiring specific electronic properties.

-

Reactivity: A small gap suggests the molecule is more reactive.[2]

Computational Methodology: A Detailed Protocol

Density Functional Theory (DFT) is the recommended method for this type of analysis due to its excellent balance of accuracy and computational cost for organic molecules. The following protocol outlines a robust workflow for calculating the molecular orbitals of this compound.

Experimental Protocol

-

Molecular Structure Input:

-

Geometry Optimization:

-

The initial structure is optimized to find its most stable, lowest-energy conformation. This is a crucial step to ensure the calculated properties are representative of the molecule's ground state.

-

Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for this purpose.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for describing the electron distribution of the bromine atom, while polarization functions (d,p) provide additional flexibility for describing bonding.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.

-

-

Single-Point Energy and Molecular Orbital Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed with the same level of theory and basis set. This step calculates the final electronic energy and generates the molecular orbitals and their corresponding energy levels.

-

-

Data Analysis and Visualization:

-

The output file is analyzed to extract key quantitative data, including the energies of the HOMO and LUMO.

-

The 3D shapes of the HOMO and LUMO are visualized to understand the regions of electron density involved in electron donation and acceptance.

-

The Molecular Electrostatic Potential (MEP) can also be mapped onto the electron density surface to identify sites susceptible to nucleophilic and electrophilic attack.

-

Data Presentation: Calculated Properties

The following table summarizes hypothetical, yet realistic, quantitative data expected from a DFT calculation on this compound at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates electron-donating capability (ionization potential). |

| LUMO Energy | -1.21 eV | Indicates electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap (ΔE) | 5.64 eV | Suggests high chemical stability and low reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Total Energy | -3015.4 Hartree | The total electronic energy of the molecule in its ground state. |

Note: The values presented in this table are illustrative and represent typical outcomes for a molecule of this type. Actual values would be derived from the specific output of the computational chemistry software.

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of workflows and conceptual relationships.

Caption: A flowchart illustrating the key steps in the theoretical calculation of molecular orbitals.

Caption: The relationship between molecular structure, computational methods, and predicted properties.

Conclusion

Theoretical calculations of molecular orbitals provide invaluable insights into the electronic structure and reactivity of this compound. By employing methods like Density Functional Theory, researchers can predict key parameters such as HOMO-LUMO energies and their energy gap, which are fundamental to understanding the molecule's stability and reaction mechanisms. This knowledge is paramount for the rational design of new molecules in drug development and for predicting the behavior of functional materials, enabling more targeted and efficient scientific discovery.

References

Methodological & Application

Application Notes: Synthesis and Utility of Imidazole Derivatives from Ethyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1] The versatile structure of the imidazole ring allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. One key synthetic route to novel imidazole-containing compounds is the N-alkylation of the imidazole ring.

This document provides detailed protocols for the synthesis of imidazole derivatives using Ethyl 4-(bromomethyl)benzoate as a key alkylating agent. This compound is a valuable building block, incorporating a reactive benzylic bromide for facile substitution and an ethyl benzoate moiety that can serve as a handle for further chemical modification or as a key pharmacophoric element. The resulting products, such as ethyl 4-((1H-imidazol-1-yl)methyl)benzoate, are important intermediates in the synthesis of more complex molecules with potential therapeutic applications.[2]

Synthetic Overview

The primary reaction described is the nucleophilic substitution (SN2) reaction between an imidazole (or a substituted imidazole) and this compound. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Experimental Protocols

Two primary protocols are provided, catering to different reactivity levels of the imidazole substrate and desired reaction conditions.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a widely used, relatively mild, and efficient procedure suitable for many imidazole derivatives.

Materials:

-

Imidazole (or substituted imidazole)

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine the imidazole (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 70-80°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-